molecular formula C26H21N B13147856 N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine

N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine

Cat. No.: B13147856
M. Wt: 347.4 g/mol
InChI Key: CRECATDIQHASQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,1’-Biphenyl]-4-yl)-4’-vinyl-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl structure with an amine group and a vinyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-4-yl)-4’-vinyl-[1,1’-biphenyl]-4-amine typically involves the coupling of biphenyl derivatives with appropriate amine and vinyl precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or THF under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-([1,1’-Biphenyl]-4-yl)-4’-vinyl-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)-4’-vinyl-[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-4’-vinyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H21N

Molecular Weight

347.4 g/mol

IUPAC Name

N-[4-(4-ethenylphenyl)phenyl]-4-phenylaniline

InChI

InChI=1S/C26H21N/c1-2-20-8-10-22(11-9-20)24-14-18-26(19-15-24)27-25-16-12-23(13-17-25)21-6-4-3-5-7-21/h2-19,27H,1H2

InChI Key

CRECATDIQHASQN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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